molecular formula C16H11N3O3 B13693638 (E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one

(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one

Cat. No.: B13693638
M. Wt: 293.28 g/mol
InChI Key: FPDSORYKBFSUHS-UHFFFAOYSA-N
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Description

(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a propenone moiety, which is further substituted with a nitrophenyl group. The compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates. The benzimidazole ring can interact with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-Benzimidazolyl)-3-(4-nitrophenyl)-2-propen-1-one: Similar structure with a different position of the nitro group.

    (E)-1-(2-Benzimidazolyl)-3-(3-chlorophenyl)-2-propen-1-one: Similar structure with a chloro group instead of a nitro group.

    (E)-1-(2-Benzimidazolyl)-3-(3-methylphenyl)-2-propen-1-one: Similar structure with a methyl group instead of a nitro group.

Uniqueness

(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. The combination of the benzimidazole ring and the nitrophenyl group imparts distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11N3O3/c20-15(16-17-13-6-1-2-7-14(13)18-16)9-8-11-4-3-5-12(10-11)19(21)22/h1-10H,(H,17,18)

InChI Key

FPDSORYKBFSUHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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